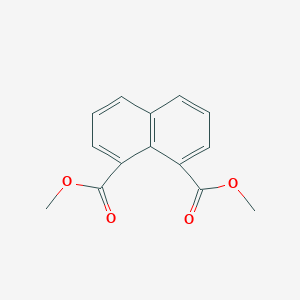

Dimethyl naphthalene-1,8-dicarboxylate

Übersicht

Beschreibung

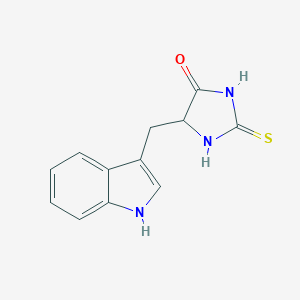

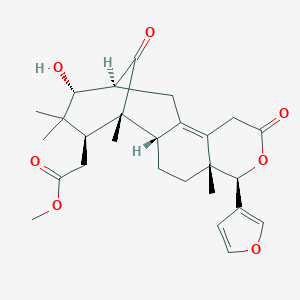

Dimethyl naphthalene-1,8-dicarboxylate is a difunctional aromatic ester . It is used as a pharmaceutical intermediate .

Synthesis Analysis

The synthesis of Dimethyl naphthalene-1,8-dicarboxylate involves the formation of isostructural mononuclear complexes of lanthanides (Ln = La and Pr) constructed from 1,8-naphthalene dicarboxylate (NDC) and 1,10-phenanthroline (Phen) as auxiliary ligand. Both the complexes were formed through an in situ hydrolytic ring opening reaction of 1,8-naphthalic anhydride with Phen ligands .Molecular Structure Analysis

The molecular structure of Dimethyl naphthalene-1,8-dicarboxylate is available as a 2D Mol file or as a computed 3D SD file . The crystal structures of the complexes were determined by single crystal X-ray diffraction .Chemical Reactions Analysis

The conjugate base of 2,6-naphthalenedicarboxylic acid, when heated, isomerizes to the 1,6-isomer, which is readily converted to 1,6-naphthalenedicarboxylic acid. It is also produced by oxidation of 2,6-diisopropylnaphthalene .Physical And Chemical Properties Analysis

The molecular weight of Dimethyl naphthalene-1,8-dicarboxylate is 244.2427 .Wissenschaftliche Forschungsanwendungen

Photochemical Reactions

- Dimethyl 1,8-naphthalene diacrylate undergoes photochemical reactions including cis,trans isomerization and intramolecular cycloaddition through a triplet state, leading to the formation of various naphtho-bicycloheptene derivatives (Honda, Yabe, & Tanaka, 1975).

Electron-Acceptor Properties

- Electrochemical studies of aromatic esters, including dimethylnaphthalene dicarboxylates, have been used to investigate their electron-acceptor properties. These studies are essential for understanding the electrochemical behavior of these compounds and their potential applications (De Luca, Giomini, & Rampazzo, 1986).

Structural Studies and Nucleophile-Electrophile Interactions

- Crystal structure analyses of various 1,8-disubstituted naphthalenes, including derivatives of dimethyl naphthalene-1,8-dicarboxylate, provide insights into the molecular distortion patterns indicative of nucleophile-electrophile interactions (Schweizer, Procter, Kaftory, & Dunitz, 1978).

Steric Hindrance and Molecular Motion

- The structure of 1,8-dimethylnaphthalene has been studied to understand the effects of steric hindrance on the motions of methyl groups, providing valuable information for understanding molecular dynamics (Wilson & Nowell, 2000).

Electronic Structure

- Investigations into the electronic structure of naphthalene derivatives, including dimethyl disulfide and naphthalene 1,8-disulfide, offer insights into their semiconducting properties and potential applications in materials science (Riga, Verbist, Lamotte, & André, 2010).

Proton Transfer and Molecular Interactions

- Studies on the proton transfer rates from protonated derivatives of 1,8-bis(dimethylamino)-naphthalene to hydroxide ion have provided insights into the molecular interactions and behavior of these compounds (Awwal & Hibbert, 1977).

Safety and Hazards

Eigenschaften

IUPAC Name |

dimethyl naphthalene-1,8-dicarboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12O4/c1-17-13(15)10-7-3-5-9-6-4-8-11(12(9)10)14(16)18-2/h3-8H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OVPXRLUTUWRYEY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=CC2=C1C(=CC=C2)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40522852 | |

| Record name | Dimethyl naphthalene-1,8-dicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40522852 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

244.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Dimethyl naphthalene-1,8-dicarboxylate | |

CAS RN |

10060-33-0 | |

| Record name | Dimethyl naphthalene-1,8-dicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40522852 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(1-methylindol-3-yl)-[(5S)-4,5,6,7-tetrahydro-3H-benzimidazol-5-yl]methanone](/img/structure/B162977.png)

![4-bromo-N-[3-cyano-6-(2-methylbutan-2-yl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]benzamide](/img/structure/B162979.png)

![(1E,4S,4aR,5R,6aS,7S,9aR)-5-(acetyloxy)-1-[[[3-(dimethylamino)propyl]methylamino]methylene]-4a,5,6,6a,7,8,9,9a-octahydro-cyclopenta[5,6]naphtho[1,2-c]pyran-2,10(1H,4H)-dione](/img/structure/B163009.png)